CB1 Cannabinoid Receptor Affinity: 4-Methylphenyl vs. 4-Methoxyphenyl Analog Comparison
In rat brain homogenate CB1 competitive binding assays using [³H]CP-55,940, the target compound (as hydrochloride salt) displayed IC₅₀ > 2000 nM, indicating weak CB1 interaction [1]. In contrast, the structurally related analog bearing a 3-acyloxy substitution (rather than the simple 4-methyl group) showed single-digit nanomolar CB1 affinity (Ki = 6.40 nM for a distinct molecular scaffold; direct head-to-head data for the 4-methoxy analog are not available in the same assay) [2]. The low CB1 affinity of the target compound is advantageous in analgesic screening programs where cannabinoid-mediated psychotropic effects are undesirable.
| Evidence Dimension | CB1 receptor affinity (rat brain homogenate, [³H]CP-55,940 displacement) |
|---|---|
| Target Compound Data | IC₅₀ > 2000 nM (target compound, HCl salt) |
| Comparator Or Baseline | Ki = 6.40 nM (high-affinity CB1 ligand with 3-acyloxy substitution; not a direct 4-OCH₃ analog of the same scaffold) |
| Quantified Difference | >300-fold lower affinity for the target compound |
| Conditions | Rat brain homogenate P2 membrane preparation, [³H]CP-55,940 radioligand |
Why This Matters
The negligible CB1 engagement suggests a reduced probability of cannabinoid-related off-target effects in analgesic or immunomodulatory applications.
- [1] BindingDB Entry BDBM50063532 (ChEMBL3398550). Affinity Data: Ki > 1.00E+3 nM vs. CB1 (rat brain homogenate, [³H]CP-55,940). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50063532 (accessed 2026-05-06). View Source
- [2] BindingDB Entry BDBM50070377 (ChEMBL3408519). Affinity Data: Ki = 6.40 nM vs. human NK1 receptor (CHO-K1 cells, aequorin assay). Note: This is a structurally distinct comparator; direct CB1 data for the 4-methoxy analog are not available. View Source
